molecular formula C10H25NO6P2S B14697633 Phosphorothioic acid, O,O-dimethyl S-(O',O'-diisopropylphosphoramido)ethyl ester CAS No. 23497-07-6

Phosphorothioic acid, O,O-dimethyl S-(O',O'-diisopropylphosphoramido)ethyl ester

Cat. No.: B14697633
CAS No.: 23497-07-6
M. Wt: 349.32 g/mol
InChI Key: GJCLJHPKEFJKEB-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This particular compound is known for its applications in various fields, including agriculture and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester typically involves the reaction of dimethyl phosphorochloridothioate with diisopropylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Dimethyl phosphorochloridothioate: reacts with to form an intermediate.

  • The intermediate then reacts with ethylene oxide to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates and phosphorothionates.

    Reduction: Reduction reactions can convert the compound into phosphines and other reduced phosphorus species.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products Formed

    Oxidation: Phosphorothioates, phosphorothionates.

    Reduction: Phosphines.

    Substitution: Various organophosphorus derivatives.

Scientific Research Applications

Phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester has several scientific research applications:

    Agriculture: Used as a systemic insecticide and acaricide effective against sucking insects.

    Chemical Research: Employed in the synthesis of other organophosphorus compounds for studying reaction mechanisms and developing new materials.

    Biology and Medicine: Investigated for its potential use in enzyme inhibition studies and as a model compound for understanding the behavior of organophosphorus agents in biological systems.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nerves, causing paralysis and eventually death in insects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it particularly effective as an insecticide. Additionally, its structural features allow for various chemical modifications, enabling the synthesis of a wide range of derivatives for different applications.

Properties

CAS No.

23497-07-6

Molecular Formula

C10H25NO6P2S

Molecular Weight

349.32 g/mol

IUPAC Name

2-dimethoxyphosphorylsulfanyl-N-di(propan-2-yloxy)phosphorylethanamine

InChI

InChI=1S/C10H25NO6P2S/c1-9(2)16-18(12,17-10(3)4)11-7-8-20-19(13,14-5)15-6/h9-10H,7-8H2,1-6H3,(H,11,12)

InChI Key

GJCLJHPKEFJKEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NCCSP(=O)(OC)OC)OC(C)C

Origin of Product

United States

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